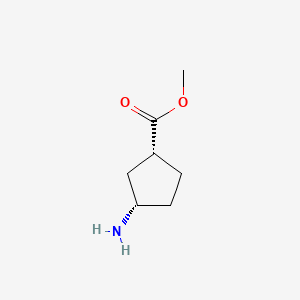

(1R,3S)-methyl 3-aminocyclopentanecarboxylate

描述

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral cyclopentane derivative with a methyl ester and an amino group at the 1R and 3S positions, respectively. Its molecular formula is C₇H₁₃NO₂, and its hydrochloride salt (CAS 180196-56-9) has a molecular weight of 179.64 g/mol . This compound is primarily used in pharmaceutical research as a chiral building block for drug synthesis, leveraging its stereochemical specificity to influence biological activity .

属性

IUPAC Name |

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVGJFMHFIQWQZ-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-methyl 3-aminocyclopentanecarboxylate typically involves an asymmetric cycloaddition reaction. One common method includes the use of (1R,3S)-3-amino-1-cyclopentanol as a starting material. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds two chiral centers in the target product .

Industrial Production Methods

For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method also boasts high atom economy and low production costs, with good stereoselectivity and high optical purity of the product .

化学反应分析

Types of Reactions

(1R,3S)-methyl 3-aminocyclopentanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

科学研究应用

(1R,3S)-methyl 3-aminocyclopentanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用机制

The mechanism of action of (1R,3S)-methyl 3-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the modulation of biochemical pathways .

相似化合物的比较

Stereoisomeric Variants

The stereochemistry of cyclopentane derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180196-56-9 | C₇H₁₄ClNO₂ | 179.64 | (1R,3S) configuration |

| (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1085842-51-8 | C₇H₁₄ClNO₂ | 179.64 | (1S,3S) configuration |

| (1S,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180323-49-3 | C₇H₁₄ClNO₂ | 179.64 | (1S,3R) configuration |

- Stereochemical Impact: The (1R,3S) isomer is structurally distinct from its (1S,3S) and (1S,3R) counterparts, which may lead to differences in receptor binding or metabolic stability in drug candidates .

Ring Size Variations

Cyclopentane derivatives are compared with smaller (cyclobutane) and larger (cyclohexane) analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|---|

| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | C₆H₁₁ClNO₂ | 164.61 | Cyclobutane ring |

| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | C₈H₁₆ClNO₂ | 193.67 | Cyclohexane ring |

- Cyclohexane analogs (e.g., CAS 61367-16-6) adopt chair conformations, offering greater flexibility but reduced steric hindrance compared to the puckered cyclopentane ring .

Functional Group Variations

Amino vs. Hydroxy Substitutions

Ester vs. Acid Forms

生物活性

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₃N O₂

- Molecular Weight : Approximately 143.19 g/mol

- Structure : The compound features a cyclopentane ring with an amino group and a carboxylate ester, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry enables it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.

Interaction with Receptors

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving glutamate receptors. These interactions could modulate synaptic transmission and have implications for neuropharmacological applications.

Neuropharmacology

Studies have shown that this compound exhibits notable effects on neurotransmitter systems. It has been investigated for its potential role in treating neurological disorders due to its ability to influence receptor activity .

Antinociceptive Effects

Preliminary studies suggest that the compound may possess antinociceptive properties, which could be beneficial in pain management therapies. This effect is hypothesized to be mediated through the modulation of neurotransmitter release and receptor activation in pain pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| This compound | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |

| Methyl 3-aminocyclopentanecarboxylate | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |

| cis-Methyl 3-aminocyclobutanecarboxylate | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |

| cis-Methyl 4-aminocyclohexanecarboxylate | 61367-16-6 | 0.94 | Larger ring structure alters pharmacological properties |

This table illustrates how the stereochemical configuration of this compound contributes to its distinct biological profile compared to other similar compounds.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study investigated the effects of this compound on glutamate receptors in vitro. Results indicated enhanced receptor binding affinity, suggesting potential applications in neuroprotective therapies.

- Antinociceptive Studies : In animal models, this compound demonstrated significant pain relief comparable to standard analgesics. This finding supports further exploration into its mechanism as a potential therapeutic agent for chronic pain management .

常见问题

Q. What are the critical safety precautions for handling (1R,3S)-methyl 3-aminocyclopentanecarboxylate in laboratory settings?

- Methodological Answer : The compound is classified under GHS07 with acute oral toxicity (Category 4), skin/eye irritation (Category 2), and potential respiratory irritation (H335). Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

- Avoid release into the environment; adsorb spills with silica gel or inert materials .

Q. How can the purity and stereochemical identity of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Compare and NMR shifts with literature data (e.g., δ ~173.8 ppm for ester carbonyls and δ ~49.1 ppm for azido groups in intermediates) .

- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and confirm stereopurity .

- Mass Spectrometry : HRMS (e.g., ESI-TOF) to verify molecular ions (e.g., [M+Na] at m/z 314.1174) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the amine during cyclization, ensuring retention of configuration .

- Asymmetric Catalysis : Employ palladium-catalyzed azide-alkyne cycloadditions to control ring puckering and substituent orientation .

- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., SHELXL refinement of dihedral angles and puckering parameters) .

Q. How can SHELX software improve the structural determination of this compound derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD for experimental phasing and SHELXE for density modification in small-molecule crystallography .

- Refinement : Apply SHELXL’s restraints for bond lengths/angles, especially for flexible cyclopentane rings (e.g., q2 = 0.470 Å for puckering) .

- Validation : Cross-check R1 values (<5%) and ADP consistency to avoid overfitting .

Q. What methodologies address discrepancies in NMR data between synthetic batches of methyl aminocyclopentanecarboxylate stereoisomers?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 60°C or higher .

- COSY/NOESY : Identify through-space couplings to distinguish axial vs. equatorial substituents .

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference in or spectra .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., neurotransmitter transporters) based on structural analogs like β-CFT .

- QM/MM Calculations : Optimize transition states for ring-opening reactions (e.g., cyclopropane derivatives) using Gaussian09 .

- Pharmacophore Mapping : Align ester and amine groups with bioactive conformations of cocaine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。